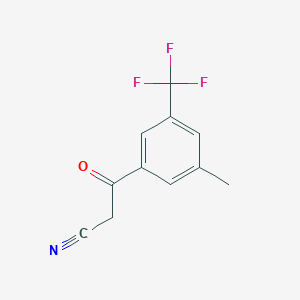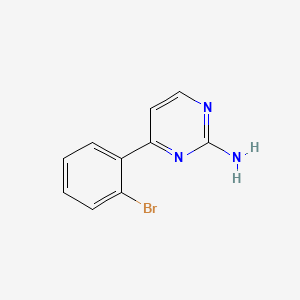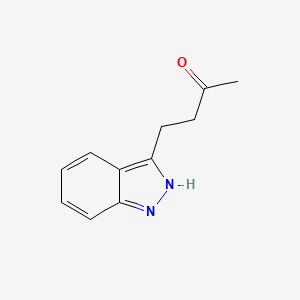
4-(1H-吲唑-3-基)丁烷-2-酮
描述
4-(1H-Indazol-3-YL)butan-2-one is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1H-Indazol-3-YL)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-Indazol-3-YL)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎应用
已发现吲唑衍生物具有显著的抗炎活性 . 例如,2,3-二取代四氢-2H-吲唑在不同的实验模型中显示出有希望的体内抗炎潜力 .
抗菌应用
据报道,吲唑类化合物也具有抗菌特性 . 这使它们成为开发新型抗菌药物的潜在候选者。
抗HIV应用
吲唑衍生物已显示出作为抗HIV药物的潜力 . 这表明它们可用于开发治疗HIV的新策略。
抗癌应用
吲唑衍生物已显示出抗癌活性 . 例如,3-氨基-1H-吲唑-1-甲酰胺已显示出有希望的抗增殖活性,抑制了许多肿瘤细胞系的生长 . 另一种化合物10ec被发现可诱导BT-474细胞凋亡 .
降血糖应用
已发现吲唑衍生物具有降血糖活性 . 这表明它们可用于治疗糖尿病。
抗原生动物应用
吲唑类化合物已显示出作为抗原生动物药物的潜力 . 这使它们成为开发治疗原生动物感染的新药物的潜在候选者。
降压应用
已发现吲唑衍生物具有降压活性 . 这表明它们可用于治疗高血压。
农业化学应用
一些吲唑衍生物,如CGR3,被发现能刺激根系生长并影响内源激素(IAA、ABA和GA3)的水平,在控制主根发育中起着重要作用 . 这表明它们可以作为农业化学品来促进植物生长。
作用机制
Target of Action
The primary targets of 4-(1H-Indazol-3-YL)butan-2-one are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
4-(1H-Indazol-3-YL)butan-2-one interacts with its targets by inhibiting, regulating, and/or modulating the activity of these kinases . This interaction leads to changes in the cell cycle progression and DNA damage response, potentially leading to cell death in the case of cancer cells .
Biochemical Pathways
The compound affects the pathways related to cell cycle regulation and DNA damage response . The downstream effects include altered cell cycle progression, DNA repair mechanisms, and potentially, induction of cell death .
Result of Action
The molecular and cellular effects of 4-(1H-Indazol-3-YL)butan-2-one’s action include changes in cell cycle progression, alterations in DNA repair mechanisms, and potential induction of cell death . These effects are particularly relevant in the context of cancer treatment, where the goal is to selectively induce cell death in cancer cells .
生化分析
Biochemical Properties
4-(1H-Indazol-3-YL)butan-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives are known to exhibit inhibitory effects on certain enzymes, such as tyrosine kinases and cyclooxygenases These interactions can modulate signaling pathways and biochemical processes within cells
Cellular Effects
4-(1H-Indazol-3-YL)butan-2-one has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit anti-inflammatory, antitumor, and antibacterial activities . These effects are mediated through the regulation of key signaling molecules and transcription factors, leading to changes in gene expression and metabolic pathways. The impact of 4-(1H-Indazol-3-YL)butan-2-one on specific cell types and cellular processes needs to be further explored to understand its full range of cellular effects.
Molecular Mechanism
The molecular mechanism of action of 4-(1H-Indazol-3-YL)butan-2-one involves its interactions with biomolecules at the molecular level. It can bind to specific targets, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, indazole derivatives have been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation . Additionally, 4-(1H-Indazol-3-YL)butan-2-one may influence gene expression by modulating transcription factors and epigenetic regulators. Understanding the precise molecular interactions and mechanisms of action of this compound is essential for elucidating its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1H-Indazol-3-YL)butan-2-one may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies on indazole derivatives have shown that their stability and degradation can vary depending on the experimental conditions Long-term exposure to 4-(1H-Indazol-3-YL)butan-2-one may lead to cumulative effects on cellular processes, including alterations in gene expression, protein activity, and metabolic pathways
Dosage Effects in Animal Models
The effects of 4-(1H-Indazol-3-YL)butan-2-one can vary with different dosages in animal models. Studies on indazole derivatives have demonstrated that their biological activity and toxicity are dose-dependent . At lower doses, 4-(1H-Indazol-3-YL)butan-2-one may exhibit beneficial effects, such as anti-inflammatory or antitumor activity. At higher doses, it may cause toxic or adverse effects, including organ damage or disruption of normal cellular function. Determining the optimal dosage and understanding the threshold effects of this compound are crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
4-(1H-Indazol-3-YL)butan-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Indazole derivatives have been reported to affect metabolic flux and metabolite levels by modulating key enzymes involved in metabolic pathways . For example, they can inhibit the activity of enzymes involved in the biosynthesis of inflammatory mediators or promote the degradation of specific metabolites. Investigating the metabolic pathways and the specific enzymes or cofactors that interact with 4-(1H-Indazol-3-YL)butan-2-one is essential for understanding its metabolic fate and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-(1H-Indazol-3-YL)butan-2-one within cells and tissues are critical for its biological activity. Indazole derivatives can interact with transporters or binding proteins that facilitate their uptake and distribution . These interactions can influence the localization and accumulation of the compound in specific cellular compartments or tissues. Understanding the transport mechanisms and distribution patterns of 4-(1H-Indazol-3-YL)butan-2-one is important for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 4-(1H-Indazol-3-YL)butan-2-one can affect its activity and function. Indazole derivatives may contain targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles within cells . For example, they may localize to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their effects on cellular processes. Investigating the subcellular localization of 4-(1H-Indazol-3-YL)butan-2-one and its impact on its activity and function is crucial for understanding its mode of action and potential therapeutic applications.
属性
IUPAC Name |
4-(2H-indazol-3-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(14)6-7-11-9-4-2-3-5-10(9)12-13-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLAOGKXZIBTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=C2C=CC=CC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699074 | |
| Record name | 4-(2H-Indazol-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214541-51-2 | |
| Record name | 4-(2H-Indazol-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


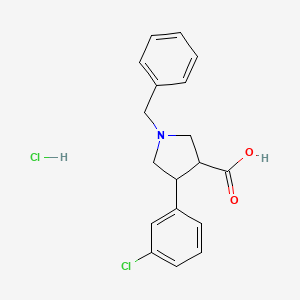
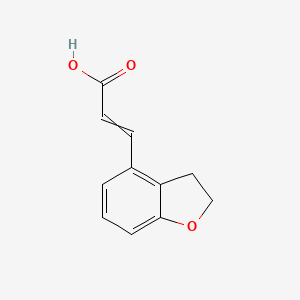
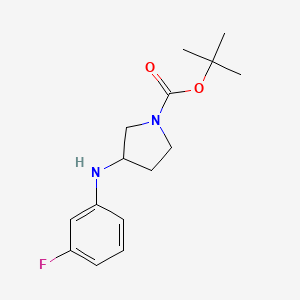
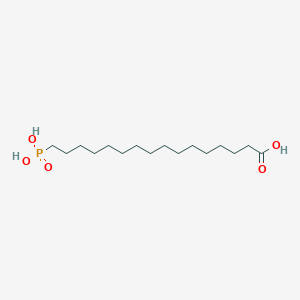
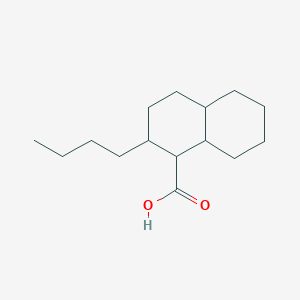

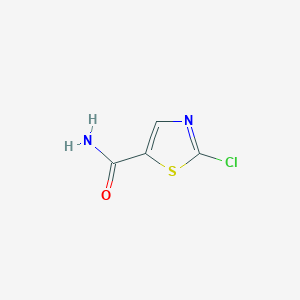
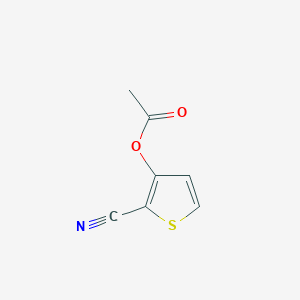
![3-(2-{[Tert-butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde](/img/structure/B1504626.png)
![Ethyl 2-[3-(aminomethyl)phenyl]acetate](/img/structure/B1504627.png)
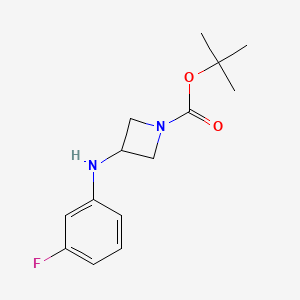
![3-Dimethylamino-2-[1-(4-methoxy-benzyl)-1H-tetrazol-5-YL]-acrylic acid ethyl ester](/img/structure/B1504629.png)
